Cas no 70501-68-7 (1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid)

1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core functionalized with a chloroethyl group and a carboxylic acid moiety. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and coordination chemistry applications. The chloroethyl group offers reactivity for further alkylation or substitution reactions, while the carboxylic acid enables conjugation or derivatization. Its triazole ring contributes to stability and potential biological activity. The compound is particularly useful in click chemistry and as a building block for more complex molecular architectures. Proper handling is advised due to the reactive chloroethyl substituent.
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid structure
70501-68-7 structure
Product Name:1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No:70501-68-7
MF:C5H6ClN3O2
MW:175.573039531708
CID:6332201
PubChem ID:12506797
Update Time:2025-10-17

1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-6843368
    • 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid
    • 70501-68-7
    • Inchi: 1S/C5H6ClN3O2/c6-1-2-9-3-4(5(10)11)7-8-9/h3H,1-2H2,(H,10,11)
    • InChI Key: KIMWMHCEZOYKQW-UHFFFAOYSA-N
    • SMILES: ClCCN1C=C(C(=O)O)N=N1

Computed Properties

  • Exact Mass: 175.0148541g/mol
  • Monoisotopic Mass: 175.0148541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 68Ų

1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>

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Additional information on 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-Chloroethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid: A Comprehensive Overview

The compound CAS No. 70501-68-7, commonly referred to as 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid, is a fascinating molecule with significant potential in various fields. This compound belongs to the class of triazole carboxylic acids, which have garnered considerable attention due to their unique chemical properties and diverse applications. Recent studies have highlighted its role in drug discovery, agricultural chemistry, and material science.

Structurally, 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid consists of a triazole ring fused with a carboxylic acid group and a chloroethyl substituent. The triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms, which contributes to its stability and reactivity. The presence of the chloroethyl group introduces additional functionality, making this compound versatile for various chemical transformations.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through innovative routes. For instance, researchers have employed click chemistry principles to construct the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method not only enhances the yield but also ensures high purity, making it suitable for large-scale production. Furthermore, the incorporation of green chemistry practices has minimized environmental impact during the synthesis process.

The applications of CAS No. 70501-68-7 are vast and continually expanding. In the pharmaceutical industry, this compound has shown promise as a lead molecule for developing new drugs targeting various diseases. Its ability to act as a bioisostere or pharmacophore mimic makes it valuable in medicinal chemistry. Recent studies have demonstrated its potential in inhibiting key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.

In agricultural chemistry, 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid has been explored as a component in herbicides and fungicides. Its unique structure allows for selective targeting of plant pathogens without adversely affecting crops. Field trials conducted in 2023 have shown remarkable efficacy against common agricultural pests, paving the way for its commercialization.

Beyond its traditional applications, this compound has found niche uses in material science. Its ability to form stable metal complexes has led to its incorporation into advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional properties for gas storage and catalysis, offering innovative solutions to energy challenges.

The toxicity profile of CAS No. 70501-68-7 has been extensively studied to ensure safe handling and application. Acute and chronic toxicity tests reveal that it exhibits low toxicity when used within recommended limits. However, prolonged exposure may cause mild irritations; thus, appropriate safety measures are advised during synthesis and use.

In conclusion, 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid, with its unique structure and multifaceted applications, stands as a testament to the ingenuity of modern chemistry. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role across various industries.

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